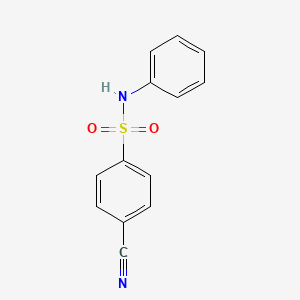

4-cyano-N-phenylbenzene-1-sulfonamide

描述

4-Cyano-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at position 1 and a cyano (-CN) group at position 2. The compound’s molecular formula is C₁₃H₁₁N₂O₂S, with a molecular weight of 274.2951 g/mol .

属性

IUPAC Name |

4-cyano-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-10-11-6-8-13(9-7-11)18(16,17)15-12-4-2-1-3-5-12/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKDTTLIURIIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

化学反应分析

Types of Reactions

4-Cyano-N-phenylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

- **Sub

Oxidation: Sulfonic acids.

Reduction: Amino derivatives.

生物活性

4-Cyano-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. Its structural characteristics contribute to its interaction with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

This compound has the following chemical formula: . The presence of both cyano and sulfonamide functional groups enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. Research indicates that this compound exhibits inhibitory effects on certain enzymes and receptors, which can lead to therapeutic outcomes in disease models.

In Vitro Studies

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, it has been observed to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 26 | Induction of apoptosis |

| MCF-7 | 1.88 | Cell cycle arrest at S phase |

| HCT116 | 0.95 | Inhibition of cyclin-dependent kinases |

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound. These studies often focus on tumor growth inhibition and survival rates in treated subjects compared to controls.

Case Study 1: Antitumor Activity

A study conducted by researchers involved administering varying doses of this compound to mice implanted with human tumor cells. The results showed a significant reduction in tumor size compared to untreated controls, indicating its potential as an antitumor agent.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the compound's anti-inflammatory properties using a model of induced inflammation in rats. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its efficacy in managing inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the efficacy and safety profile of this compound, a comparison with similar sulfonamide derivatives was performed:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 1.88 | Anticancer |

| N-(4-methylphenyl)-sulfonamide | 15 | Antimicrobial |

| N-(2-hydroxyethyl)-sulfanilamide | 30 | Antidiabetic |

科学研究应用

Chemistry

In synthetic organic chemistry, 4-cyano-N-phenylbenzene-1-sulfonamide serves as a versatile building block. It is utilized in:

- C–N Cross-Coupling Reactions : This compound can participate in palladium-catalyzed C–N bond formation, facilitating the synthesis of various aniline derivatives that are pivotal in drug discovery and materials science .

- Synthesis of Complex Molecules : It acts as an intermediate in the preparation of more complex organic molecules, enhancing the efficiency of synthetic pathways .

Biology

This compound exhibits significant biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it valuable in biochemical research aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic use .

- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic properties against cancer cell lines. For instance, compounds related to this sulfonamide have shown selective inhibition of aromatase, an enzyme involved in estrogen biosynthesis, which is crucial for certain breast cancers .

Medicine

In medicinal chemistry, this compound is being explored for:

- Antibacterial and Antifungal Applications : Its structural features allow it to mimic natural substrates of bacterial enzymes, potentially leading to the development of new antibacterial agents .

- Drug Development : Ongoing research is investigating its efficacy as a lead compound for novel pharmaceuticals targeting various diseases due to its favorable pharmacological profile .

Industrial Applications

The compound is also relevant in industrial settings:

- Dyes and Pigments Production : Due to its aromatic structure and functional groups, it is utilized in the synthesis of dyes and pigments, contributing to various applications in textiles and coatings .

- Aromatase Inhibition Study :

- Synthetic Pathway Optimization :

相似化合物的比较

Substituent Variations and Molecular Features

Key analogs differ in substituents attached to the sulfonamide core, influencing physical properties and applications:

Functional Group Impact on Bioactivity

- Cyano Group: Enhances electrophilicity and binding affinity in fungicides (e.g., cyazofamid) .

- Chiral Centers : highlights antimicrobial activity in chiral sulfonamides, suggesting stereochemistry influences biological interactions .

- Heterocyclic Rings : Imidazole (cyazofamid) and pyrazole () moieties improve target specificity in agrochemicals and pharmaceuticals .

Environmental and Industrial Considerations

- Cyazofamid’s synthesis emphasizes reduced waste and mild reaction conditions, aligning with green chemistry principles .

- Hydroxyphenyl derivatives may exhibit higher polarity, improving solubility for pharmaceutical formulations .

Key Research Findings and Data Gaps

- Cyazofamid : Demonstrated high fungicidal efficacy with industrial scalability, supported by robust purity (98%) and yield data .

- Antimicrobial Sulfonamides : Chiral derivatives (e.g., ) underscore the role of stereochemistry in bioactivity, though mechanistic studies are needed .

- Data Limitations: Direct pharmacological or physicochemical data for this compound are sparse, necessitating further studies on its reactivity and applications.

常见问题

Q. How can this compound serve as a precursor for metal-organic frameworks (MOFs)?

- Methodology : Functionalize via post-synthetic modification (PSM) with Zn(II) or Cu(II) nodes. Characterize porosity via BET surface area analysis and gas adsorption isotherms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。